Chartreusin vs. Elsamicin A: Comparative In Vivo Antitumor Potency in Murine Tumor Models
In a direct head-to-head comparison, elsamicin A (a natural chartreusin analog with an amino sugar modification) demonstrated 10- to 30-fold higher potency than chartreusin based on minimum effective dose (MED) in murine tumor models [1]. However, this potency advantage is offset by the fact that elsamicin A is produced by a different, unidentified actinomycete strain (ATCC 39417) rather than S. chartreusis, meaning procurement of authentic chartreusin remains necessary for biosynthetic studies and as a baseline control in structure-activity relationship investigations involving the native aglycone scaffold.
| Evidence Dimension | In vivo antitumor potency (minimum effective dose) |
|---|---|
| Target Compound Data | Minimum effective dose = baseline (1×) |
| Comparator Or Baseline | Elsamicin A: 10-30× more potent than chartreusin (0.033× to 0.1× the MED) |
| Quantified Difference | 10- to 30-fold potency difference favoring elsamicin A |
| Conditions | Murine tumor models (P388 leukemia, L1210 leukemia, B16 melanoma); intraperitoneal administration |
Why This Matters
This quantification establishes chartreusin as the essential native scaffold for derivative development rather than a therapeutic candidate in its own right, informing procurement for medicinal chemistry and SAR studies.
- [1] Konishi M, Sugawara K, Kofu F, et al. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity. J Antibiot (Tokyo). 1986;39(6):784-791. View Source
